molecular formula C18H21N3O6S B188436 Cefprozil, (Z)- CAS No. 114876-72-1

Cefprozil, (Z)-

カタログ番号 B188436
CAS番号: 114876-72-1
分子量: 407.4 g/mol
InChIキー: ALYUMNAHLSSTOU-HERYOFLYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefprozil is a second-generation cephalosporin antibiotic . It was originally discovered in 1983 and approved in 1992 . It is used to treat various bacterial infections, including those of the ear and skin, bronchitis, and others . It is available as a tablet and a liquid suspension .


Synthesis Analysis

Cefprozil complexes with Co(II), Ni(II), Zn(II), Mn(II), Cr(III), Fe(III), and Cu(II) have been synthesized . The structure of the synthesized complexes was proved by IR, UV-Vis spectroscopy, magnetic susceptibility, ESR, elemental, and thermal analysis methods .


Molecular Structure Analysis

The crystal structure of cefprozil monohydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Cefprozil monohydrate crystallizes in space group P 2 1 with a = 11.26513(6), b = 11.34004(5), c = 14.72649(11) Å, β = 90.1250(4)°, V = 1881.262(15) Å 3, and Z = 4 .


Chemical Reactions Analysis

While there is limited information available on the chemical reactions of Cefprozil, it has been analyzed using reversed-phase liquid chromatography with UV detection .


Physical And Chemical Properties Analysis

Cefprozil has a molecular formula of C18H19N3O5S and a molecular weight of 389.43 . It is well absorbed (95%) and has a half-life of 1.3 hours .

科学的研究の応用

  • Cefprozil shows effectiveness against Streptococcus pneumoniae, particularly with MICs of ≤2 μg/ml, demonstrating its utility in treating respiratory-tract infections in children (Nicolau et al., 2000).

  • It has been used in developing a simple UV spectrophotometric method for studying its degradation behavior, highlighting its stability and utility in pharmaceutical formulations (Jadhav et al., 2013).

  • Cefprozil exhibits strong activity against Gram-positive organisms like Streptococcus pyogenes, S. pneumoniae, and methicillin-susceptible Staphylococcus aureus, and moderate activity against Gram-negative organisms, making it effective in treating respiratory tract infections, skin infections, and otitis media (Wiseman & Benfield, 1993).

  • It's comparable to cefaclor in treating acute group A beta-hemolytic streptococcal pharyngitis, though some side effects like nausea have been observed (Christenson et al., 1991).

  • Cefprozil's biosynthesis was improved in an aqueous two-phase system, which also yielded a purer product, demonstrating advancements in pharmaceutical production techniques (Pan et al., 2018).

  • In clinical trials, cefprozil was effective in treating streptococcal pharyngitis and tonsillitis, offering an alternative to penicillin, cefaclor, and erythromycin (McCarty, 1994).

  • It is a suitable alternative for treating upper and lower respiratory tract infections, and skin and skin structure infections in children and adults (Bhargava et al., 2003).

  • Cefprozil is as effective as amoxicillin/clavulanate in treating acute otitis media in children (Géhanno et al., 1994).

作用機序

Cefprozil, like the penicillins, is a beta-lactam antibiotic . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .

将来の方向性

Cefprozil is currently used to treat a variety of bacterial infections . It is usually taken with or without food every 12 or 24 hours for 10 days . Future directions for this medication will likely involve continued research into its efficacy and potential new uses .

特性

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S.H2O/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9;/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26);1H2/b3-2-;/t12-,13-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYUMNAHLSSTOU-HERYOFLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

114876-72-1
Record name Cefprozil, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114876721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFPROZIL, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358K60B00H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefprozil, (Z)-
Reactant of Route 2
Reactant of Route 2
Cefprozil, (Z)-
Reactant of Route 3
Reactant of Route 3
Cefprozil, (Z)-
Reactant of Route 4
Cefprozil, (Z)-
Reactant of Route 5
Cefprozil, (Z)-
Reactant of Route 6
Reactant of Route 6
Cefprozil, (Z)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。